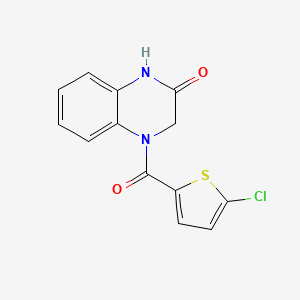

4-(5-chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as DTQ, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for a variety of research purposes, including drug discovery and development, as well as biochemical and physiological studies. In

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

4-(5-Chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound with diverse applications in the field of organic synthesis and pharmaceuticals. Research has explored the regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones, which possess wide-ranging physical and pharmaceutical applications. These compounds are synthesized through the cyclocondensation of o-phenylenediamines and aroylpyruvates. The study emphasizes the regioselectivity in the synthesis of these compounds and proposes methodologies for determining the structure of the regioisomers, thereby advancing the synthesis process and applications of 3,4-dihydroquinoxalin-2(1H)-ones, including the specified compound (Dobiáš et al., 2017).

Antioxidant Potential

Studies on novel chalcone derivatives related to this compound have revealed potential antioxidant properties. These compounds were synthesized and structurally supported by IR spectrum analysis, highlighting their potent in vitro antioxidant activity. The results were further supported by molecular docking, ADMET, QSAR, and bioactivity studies, indicating good correlation with in vitro antioxidant results (Prabakaran, Manivarman, & Bharanidharan, 2021).

Reaction Mechanisms and Structural Reassignments

The compound has been the subject of studies focusing on reaction mechanisms and structural reassignments in the synthesis of benzodiazepines and benzimidazoles. These investigations have led to the revision of structures of reaction products, providing new insights into the reaction mechanisms and the formation of products. Such understanding is crucial for advancing the synthetic applications and pharmaceutical relevance of these compounds (Mamedov et al., 2014).

Synthesis and Characterization

There is considerable interest in synthesizing and characterizing derivatives of this compound due to their potential biological activities. Studies have synthesized various derivatives and confirmed their structures through spectral data. These compounds have been screened for biological activities such as antibacterial and antifungal properties, showcasing their potential in pharmaceutical applications (Naganagowda & Petsom, 2011).

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by 4-(5-chlorothiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one are currently unknown

Result of Action

The molecular and cellular effects of this compound are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Propiedades

IUPAC Name |

4-(5-chlorothiophene-2-carbonyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-11-6-5-10(19-11)13(18)16-7-12(17)15-8-3-1-2-4-9(8)16/h1-6H,7H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUPNSOMTSZIKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea](/img/structure/B2407541.png)

![(3,4-dimethoxyphenyl)[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2407544.png)

![4-chloro-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2407550.png)

![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2407557.png)

![3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407558.png)

![2-((4,6-dimethylpyrimidin-2-yl)thio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2407559.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)